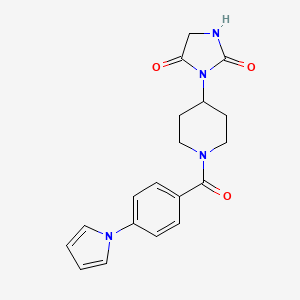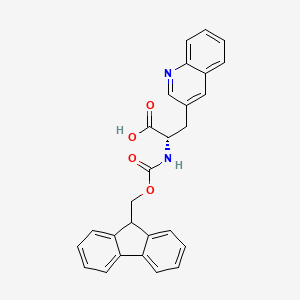
2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the phenoxy ring.
Formylation: Addition of a formyl group to the brominated phenoxy compound.
Acylation: Formation of the acetamide linkage with the 4-chloro-2-methylphenyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use as a precursor in the manufacture of specialty chemicals or materials.
Wirkmechanismus
The mechanism by which 2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-bromo-4-formylphenoxy)-N-(4-chlorophenyl)acetamide
- 2-(2-bromo-4-formylphenoxy)-N-(4-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide may exhibit unique properties due to the presence of both chloro and methyl groups on the phenyl ring, which can influence its reactivity and interactions.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO3/c1-10-6-12(18)3-4-14(10)19-16(21)9-22-15-5-2-11(8-20)7-13(15)17/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUINUQMMMPATIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)COC2=C(C=C(C=C2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2636940.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methylazetidin-3-amine](/img/structure/B2636943.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2636944.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dimethoxybenzamide](/img/structure/B2636947.png)

![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2636950.png)
![(E)-methyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2636953.png)




